molecular formula C20H30N2O B10764365 (-)-Nppcc

(-)-Nppcc

Cat. No.: B10764365
M. Wt: 314.5 g/mol
InChI Key: LJIIUDVZDYITID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Nppcc, also known as (-)-N-phenylpyrrolidine-2-carboxamide, is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N-phenylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (-)-N-phenylpyrrolidine-2-carboxamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-N-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

(-)-N-phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (-)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine-2-carboxamide: The racemic mixture of the compound.

    N-benzylpyrrolidine-2-carboxamide: A structurally similar compound with a benzyl group instead of a phenyl group.

    N-phenylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

(-)-N-phenylpyrrolidine-2-carboxamide is unique due to its chiral nature, which imparts specific stereochemical properties that influence its biological activity and chemical reactivity. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H30N2O/c23-20(18-10-5-2-6-11-18)21-16-19-12-7-14-22(19)15-13-17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,21,23)

InChI Key

LJIIUDVZDYITID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CCCN2CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.